Tri-O-(tert-butyldimethylsilyl)-D-galactal
CAS No.:
Cat. No.: VC13575797
Molecular Formula: C24H52O4Si3
Molecular Weight: 488.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H52O4Si3 |
|---|---|
| Molecular Weight | 488.9 g/mol |
| IUPAC Name | [(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1 |
| Standard InChI Key | FMXIGEXRLSNRMR-NJDAHSKKSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
| SMILES | CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a D-galactal backbone modified at the 3-, 4-, and 6-positions with TBDMS groups. The IUPAC name, [(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane, underscores its stereochemistry, which is pivotal for directing regioselective reactions . The TBDMS groups enhance steric bulk and electron density, stabilizing reactive intermediates like oxocarbenium ions during glycosylation .
Table 1: Key Structural Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C24H52O4Si3 | |
| Molecular Weight | 488.9 g/mol | |
| CAS Number | 121702-69-0 | |
| Stereochemistry | (2R,3S,4R) configuration | |
| Protective Groups | 3-O-, 4-O-, 6-O-TBDMS |
Physicochemical Characteristics
While direct data for the galactal derivative is limited, analogous TBDMS-protected sugars exhibit:
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Refractive Index: 1.456 (𝑛20/D)
These properties suggest high thermal stability and solubility in nonpolar solvents, facilitating its use in anhydrous reaction conditions .
Synthesis and Preparation
Stepwise Protection of D-Galactal
The synthesis involves sequential silylation of D-galactal using TBDMS chloride under basic conditions :
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Base Selection: Imidazole or pyridine in dimethylformamide (DMF) deprotonates hydroxyl groups.
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Silylation: TBDMS chloride reacts with 3-, 4-, and 6-hydroxyls, yielding the tri-protected product.
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Purification: Column chromatography (hexane/ethyl acetate) isolates the compound in >90% yield .
Table 2: Synthetic Optimization Parameters
Challenges and Solutions
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Incomplete Protection: The 4-OH of D-galactal resists silylation due to steric hindrance. Using TBDMS triflate with 2,6-lutidine ensures complete protection .
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Moisture Sensitivity: Anhydrous conditions and inert atmosphere (N2/Ar) prevent premature desilylation .
Applications in Organic Synthesis
Glycosylation Reactions
The compound serves as a glycosyl donor in stereoselective glycosidations. Its TBDMS groups:
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Stabilize Oxocarbenium Ions: Facilitate formation of β-linked glycosides via chair-like transition states .
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Enable Chemoselectivity: The 2-position remains unprotected, allowing selective functionalization .
Case Study: In iridium-catalyzed glycosylations, Tri-O-TBDMS-D-galactal produced 2-deoxyglycosides with >20:1 α/β selectivity, attributed to TBDMS-directed remote participation (RGP) .
Synthesis of Complex Glycans
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Oligosaccharide Assembly: Sequential deprotection/silylation enables stepwise elongation. For example, coupling with 4-O-acetyl-3,6-di-O-TBDMS-D-glucal yielded branched glycostructures.
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Natural Product Synthesis: Used in constructing the galactose-rich domains of marine glycosides .
Table 3: Comparative Reactivity of TBDMS-Protected Glycals
| Compound | Reactivity (Relative Rate) | Selectivity (α:β) | Source |
|---|---|---|---|
| Tri-O-TBDMS-D-galactal | 1.0 | 20:1 | |
| Tri-O-TIPS-D-galactal | 0.7 | 15:1 | |
| 4-O-Acetyl-3,6-di-O-TBDMS-D-glucal | 1.2 | 25:1 |
Mechanistic Insights
Stereoelectronic Effects
DFT studies reveal that TBDMS groups at C-3 and C-4:
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Stabilize 4H3 Conformation: Favors β-selectivity via hyperconjugative interactions .
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Modulate Electron Density: Enhance nucleophilic attack at the anomeric center .
Remote Group Participation (RGP)
The C-4 TBDMS group participates transiently, forming a dioxolenium intermediate that directs incoming nucleophiles to the α-face . This contrasts with acetyl groups, which exhibit weaker RGP .
Comparison with Analogous Compounds
Tri-O-TBDMS-D-glucal (CAS 79999-47-6) differs in configuration (2R,3R,4R), leading to distinct reactivity:
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